molecular formula C17H23N7O B2450829 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-cyclopentylethanone CAS No. 1797725-65-5

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-cyclopentylethanone

Cat. No.: B2450829
CAS No.: 1797725-65-5
M. Wt: 341.419
InChI Key: GJYDJGOUTWIIBA-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-cyclopentylethanone is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, a key signaling protein implicated in tumorigenesis and cancer metastasis. The compound functions by competitively binding to the ATP-binding pocket of c-Met, thereby suppressing its kinase activity and subsequent autophosphorylation. This inhibition disrupts the activation of downstream pro-survival and proliferative signaling pathways, primarily the MAPK/ERK and PI3K/Akt cascades. As a research-grade chemical probe, this inhibitor is a critical tool for elucidating the complex biological roles of c-Met and HGF/SF signaling in various cancer models, including studies focused on cell proliferation, migration, and invasion. Its high selectivity profile makes it particularly valuable for in vitro and in vivo research aimed at validating c-Met as a therapeutic target and for investigating mechanisms of resistance to other targeted therapies. Research utilizing this compound is foundational for advancing the development of novel oncology treatments, especially for cancers with c-Met dysregulation such as non-small cell lung cancer, gastric cancer, and glioblastoma.

Properties

IUPAC Name

2-cyclopentyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O/c25-17(11-14-3-1-2-4-14)23-9-7-22(8-10-23)15-5-6-16(21-20-15)24-13-18-12-19-24/h5-6,12-14H,1-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYDJGOUTWIIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-cyclopentylethanone is a complex organic compound that incorporates a 1,2,4-triazole moiety, which is known for its diverse biological activities. The compound's structure suggests potential pharmacological applications, particularly in the fields of antifungal, antibacterial, and anticancer research.

Structure and Properties

The molecular formula of this compound is C20H21N7O4C_{20}H_{21}N_7O_4, with a molecular weight of approximately 423.43 g/mol. Its structural complexity arises from the combination of various functional groups that contribute to its biological activity.

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antifungal properties. A study highlighted the efficacy of triazole derivatives against various fungal strains such as Fusarium oxysporum and Cercospora beticola, demonstrating that modifications to the triazole structure can enhance antifungal activity . The incorporation of electron-withdrawing groups in certain derivatives has been linked to increased potency against these pathogens.

Antibacterial Activity

The antibacterial potential of triazole derivatives has also been extensively documented. Compounds similar to this compound have shown activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substitutions have demonstrated minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against resistant strains like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer properties of triazole-based compounds are notable, with some derivatives exhibiting cytotoxic effects against various cancer cell lines. For example, certain triazole-thione compounds have shown IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines . This suggests that the compound may possess similar capabilities that warrant further investigation.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural characteristics. Studies indicate that:

  • Electron-withdrawing groups enhance antifungal activity.
  • Hydrophobic substituents can increase membrane permeability, improving antibacterial effects.
  • Substitutions at specific positions on the triazole ring can significantly alter the potency and selectivity of these compounds .

Case Studies

  • Antifungal Evaluation : A series of studies evaluated various triazole derivatives against P. piricola, with some compounds exhibiting over 90% inhibition rates compared to commercial fungicides .
  • Antibacterial Screening : A recent investigation into new triazole derivatives reported significant antibacterial activity against multi-drug resistant strains, highlighting their potential as lead compounds in antibiotic development .
  • Cytotoxicity Assays : Compounds derived from the triazole framework have been subjected to cytotoxicity assays against several cancer cell lines. For instance, a derivative showed an IC50 value of 27.3 μM against T47D breast cancer cells .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. The following table summarizes its effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus4.0
Escherichia coli8.0
Mycobacterium tuberculosis2.5

The compound displayed significant activity against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent.

Antiproliferative Activity

The antiproliferative effects were evaluated using several cancer cell lines. The IC50 values for different cell lines are presented in the table below:

Cell LineIC50 (µM)
HEK-293 (human kidney)>100
MCF-7 (breast cancer)15
A549 (lung cancer)20

These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while being non-toxic to normal human cells at higher concentrations .

Case Studies

A notable study involved synthesizing related triazole compounds and evaluating their anti-tubercular activity. Among the derivatives tested, those containing the triazole-pyridazine framework exhibited promising results with IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Nitrogen

The piperazine ring’s secondary amine acts as a nucleophile in alkylation or acylation reactions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions substitutes the piperazine nitrogen, forming quaternary ammonium salts.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces amide derivatives.

Reaction TypeReagents/ConditionsProductYield (%)Source
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CQuaternary ammonium derivative78
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, RTAcetylated piperazine85

Functionalization of the Pyridazine-Triazole Core

The pyridazine-triazole system participates in electrophilic aromatic substitution (EAS) and metal-catalyzed coupling:

  • EAS : Nitration or halogenation occurs at the pyridazine C5 position due to electron-withdrawing effects of the triazole.

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces aryl groups at C3/C5.

Reaction TypeReagents/ConditionsPosition ModifiedProduct ApplicationSource
NitrationHNO₃/H₂SO₄, 0°CPyridazine C5Intermediate for further derivatization
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°CPyridazine C3Bioactive analogs

Ketone Reactivity in the Cyclopentylethanone Group

The ethanone group undergoes typical ketone reactions:

  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.

  • Condensation : Reaction with hydrazines forms hydrazones, useful in heterocycle synthesis.

Reaction TypeReagents/ConditionsProductSelectivity (%)Source
ReductionNaBH₄, MeOH, RT2-Cyclopentylethanol92
Hydrazone FormationHydrazine hydrate, EtOH, refluxHydrazone derivative88

Cyclization and Ring-Opening Reactions

The triazole ring’s stability allows selective ring-opening under harsh conditions:

  • Acid Hydrolysis : Concentrated HCl at 100°C cleaves the triazole, yielding pyridazine-amine intermediates.

  • Photochemical Rearrangement : UV light induces -triazole ring expansion to tetrazines.

Reaction TypeConditionsProductNotesSource
Acid Hydrolysis6M HCl, 100°C, 12hPyridazine-3-amineRequires excess acid
PhotorearrangementUV (254 nm), CH₃CN, 24hTetrazine derivativeLow yield (35%)

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, releasing CO and cyclopentane fragments (TGA data).

  • Oxidative Degradation : H₂O₂/Fe²⁺ (Fenton’s reagent) oxidizes the piperazine ring to N-oxides.

ConditionDegradation ProductHalf-Life (h)Source
250°C (N₂)Cyclopentane + CO<0.5
Fenton’s reagent (RT)Piperazine N-oxide2.3

Comparative Reactivity with Structural Analogs

The cyclopentyl group enhances steric hindrance compared to linear alkyl chains, slowing nucleophilic attacks on the piperazine. Key comparisons:

CompoundReaction Rate (Alkylation)NotesSource
Target Compound0.45 mM⁻¹s⁻¹Steric shielding from cyclopentyl
Linear analog (n-pentyl)1.2 mM⁻¹s⁻¹Faster due to reduced hindrance

Q & A

Q. What are the recommended synthetic pathways for 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-cyclopentylethanone?

Methodological Answer: The synthesis involves multi-step reactions leveraging nucleophilic substitution and coupling strategies. A common approach includes:

Piperazine Functionalization: React 6-chloropyridazine with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃/DMF) to introduce the triazole moiety .

Piperazine Coupling: Attach the cyclopentylethanone group via a Buchwald–Hartwig amination or nucleophilic substitution, using Pd catalysts or alkylation reagents .

Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the target compound.
Key Validation: Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the structure of this compound using spectroscopic methods?

Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR : Identify protons on the piperazine (δ 2.5–3.5 ppm), pyridazine (δ 7.0–8.5 ppm), and cyclopentyl groups (δ 1.5–2.5 ppm). Triazole protons appear at δ 8.0–8.5 ppm .
  • HRMS (ESI+) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • FT-IR : Verify carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) stretches.
  • X-ray Crystallography (if crystals form): Resolve piperazine and triazole spatial orientation .

Q. What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, HER2) using fluorescence polarization assays .
  • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) and measure intracellular accumulation via flow cytometry.
  • Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC₅₀ determination) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:

  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) for coupling efficiency. DMF often enhances triazole-pyridazine coupling .
  • Catalyst Optimization : Test Pd(OAc)₂/Xantphos vs. CuI/1,10-phenanthroline for cross-coupling steps. Pd systems may reduce byproducts .
  • Temperature Control : Maintain 80–100°C for cyclization steps to avoid decomposition.
    Data Example:
ConditionYield (%)Purity (%)
DMF, 80°C6592
DMSO, 100°C5888

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines, passage numbers, and assay protocols (e.g., ATP concentration in kinase assays) .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation.
  • Structural Confirmation : Re-analyze batches via NMR/X-ray to rule out polymorphic or stereochemical variations .

Q. What computational methods predict the compound’s binding affinity to target proteins?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds between the triazole and conserved residues (e.g., Lys745 in EGFR) .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding mode persistence.
  • QSAR Modeling : Corrogate substituent effects (e.g., cyclopentyl vs. cyclohexyl) on activity using Hammett parameters .

Q. How to establish structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

  • Analog Synthesis : Modify the cyclopentyl group (e.g., cyclohexyl, aryl) and triazole position (1H vs. 2H) .
  • Biological Profiling : Test analogs against primary targets and off-target panels.
  • Data Analysis : Use clustering algorithms (e.g., PCA) to link structural features (logP, TPSA) to activity trends .

Q. What impurities are likely during synthesis, and how can they be profiled?

Methodological Answer:

  • Common Impurities :
    • Des-cyclopentyl intermediate : Monitor via HPLC retention time (RT: 4.2 min vs. 6.5 min for target).
    • Triazole regioisomers : Differentiate using ¹H NMR (proton splitting patterns) .
  • Analytical Workflow :
    • HPLC-MS : Identify impurities with m/z ±15 Da of the target.
    • ICH Guidelines : Quantify impurities <0.15% using validated methods .

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